Azide-PEG3-Tos: A Technical Guide for Researchers and Drug Development Professionals
Azide-PEG3-Tos: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Heterobifunctional Linker for Advanced Bioconjugation
Abstract
Azide-PEG3-Tos, with the chemical name 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development. Its unique structure, featuring a terminal azide group and a tosyl group connected by a three-unit polyethylene glycol (PEG) spacer, allows for sequential or orthogonal conjugation strategies. This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols involving Azide-PEG3-Tos, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties and Specifications
Azide-PEG3-Tos is a valuable tool for researchers due to its well-defined chemical and physical properties. The presence of the hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, which is highly beneficial for biological applications.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₉N₃O₅S | [1] |
| Molecular Weight | 329.37 g/mol | [1] |
| CAS Number | 178685-33-1 | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C for long-term stability |
Key Functional Groups and Reactivity
The utility of Azide-PEG3-Tos stems from its two distinct reactive moieties, enabling a broad range of bioconjugation strategies.
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Azide Group (-N₃): The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. It readily participates in:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes to form a stable triazole linkage.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained cyclooctynes, such as DBCO or BCN, without the need for a copper catalyst.
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Tosyl Group (-OTs): The tosyl group is an excellent leaving group, making the other end of the linker susceptible to nucleophilic substitution reactions. This allows for conjugation with molecules containing nucleophiles such as amines, thiols, or hydroxyls.
This dual functionality permits either sequential or orthogonal conjugation, providing precise control over the assembly of complex biomolecules.
Applications in Drug Development
Azide-PEG3-Tos has emerged as a critical linker in the development of novel therapeutics, particularly in the fields of PROTACs and ADCs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Azide-PEG3-Tos serves as a versatile building block for constructing the linker that connects the target-binding ligand and the E3 ligase-binding ligand. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. Azide-PEG3-Tos can be used as a non-cleavable linker to connect the antibody to the drug payload. The azide group can be used to attach the linker to a modified antibody, while the tosyl group can be reacted with a functional group on the cytotoxic drug.
Experimental Protocols
The following are representative protocols for the key reactions involving Azide-PEG3-Tos.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the copper-catalyzed click reaction between an alkyne-containing molecule and Azide-PEG3-Tos.
Materials:
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Alkyne-functionalized molecule
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Azide-PEG3-Tos
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
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Solvent (e.g., DMSO/t-BuOH, DMF, or water)
Procedure:
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Dissolve the alkyne-functionalized molecule (1 equivalent) and Azide-PEG3-Tos (1.1 equivalents) in the chosen solvent.
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In a separate vial, prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
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In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
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If using a ligand, pre-mix the CuSO₄ solution with the TBTA solution.
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Add the CuSO₄ solution (0.1 equivalents) to the reaction mixture.
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Add the sodium ascorbate solution (0.5-1 equivalent) to initiate the reaction.
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Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
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Upon completion, the product can be purified by standard chromatographic techniques.
Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of the tosyl group of Azide-PEG3-Tos with an amine-containing molecule.
Materials:
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Amine-containing molecule
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Azide-PEG3-Tos
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A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
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Anhydrous solvent (e.g., DMF or DCM)
Procedure:
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Dissolve the amine-containing molecule (1 equivalent) and Azide-PEG3-Tos (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
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Stir the reaction at room temperature or elevated temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
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Upon completion, the reaction mixture can be diluted with an organic solvent and washed with water or brine to remove the base and its salt.
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The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by flash column chromatography.
Visualizing Workflows and Pathways
The following diagrams illustrate the key reactions and applications of Azide-PEG3-Tos.
Caption: Dual reactivity of Azide-PEG3-Tos.
Caption: PROTAC synthesis workflow using Azide-PEG3-Tos.
Caption: ADC synthesis workflow using Azide-PEG3-Tos.
Conclusion
Azide-PEG3-Tos is a powerful and versatile tool in the field of bioconjugation and drug development. Its well-defined structure, dual reactivity, and the beneficial properties of the PEG spacer make it an ideal linker for the construction of complex biomolecules such as PROTACs and ADCs. The ability to perform both click chemistry and nucleophilic substitution reactions provides researchers with a high degree of control and flexibility in their synthetic strategies. As the demand for targeted therapeutics continues to grow, the importance of linkers like Azide-PEG3-Tos in enabling the development of next-generation drugs is undeniable.
